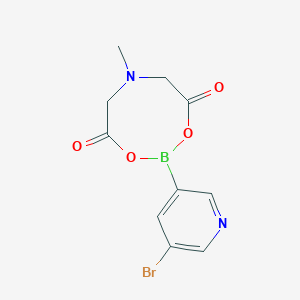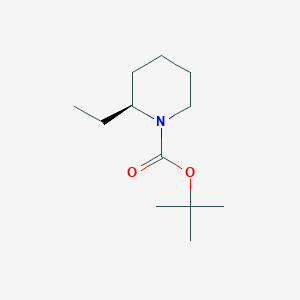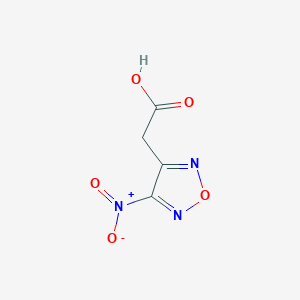
3-Bromo-1,1-dichloro-1-fluoropropane
Vue d'ensemble
Description
3-Bromo-1,1,1-trifluoropropane is a halogenated hydrocarbon . 1-Bromo-3-fluoropropane is an organic compound that presents as a colorless and volatile liquid, bearing a pleasant odor .
Synthesis Analysis
1-Bromo-3-chloropropane is an organohalogen compound with the formula Br(CH2)3Cl. It is a colorless liquid, produced by free-radical addition of hydrogen bromide to allyl chloride . 3-Bromo-1,1,1-trifluoropropane may be used for the synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide .Molecular Structure Analysis
The molecular weight of 1-Bromo-3-fluoropropane is 140.982 . The IUPAC Standard InChI is InChI=1S/C3H6BrF/c4-2-1-3-5/h1-3H2 .Chemical Reactions Analysis
3-Bromo-1,1,1-trifluoropropane may be used for the synthesis of 3-(benzyloxy)-N-3,3,3-trifluoropropyl-16,17-seco-estra-1,3,5(10)-triene-16,17-imide .Physical And Chemical Properties Analysis
The boiling point of 1-Bromo-3-fluoropropane is 374.6 K .Applications De Recherche Scientifique
- Synthetic Building Block : 3-Bromo-1,1-dichloro-1-fluoropropane serves as a versatile precursor in the synthesis of more complex organic molecules. Researchers use it as a starting material to create novel fluorinated compounds with specific functionalities .
- Fluorinated Reagents : Its trifluoromethyl group makes it valuable for introducing fluorine atoms into organic structures. Fluorinated compounds often exhibit enhanced biological activity, stability, and lipophilicity .
- Drug Development : Researchers explore derivatives of 3-Bromo-1,1-dichloro-1-fluoropropane for potential pharmaceutical applications. Modifications to its structure can lead to compounds with improved pharmacokinetics, bioavailability, and target specificity .
- Anticancer Agents : Fluorinated compounds have shown promise in cancer therapy due to their altered interactions with biological macromolecules. Investigating derivatives of this compound may yield novel anticancer agents .
- Fluorinated Polymers : Incorporating fluorine atoms into polymer chains enhances material properties such as chemical resistance, thermal stability, and hydrophobicity. Researchers study 3-Bromo-1,1-dichloro-1-fluoropropane derivatives for designing specialized polymers .
- Surface Modification : Fluorinated compounds are used to modify surfaces, creating water-repellent coatings or enhancing adhesion properties. This compound’s trifluoromethyl group can contribute to such applications .
- Ozone-Depleting Potential : Understanding the environmental impact of halogenated compounds is crucial. Researchers investigate the atmospheric fate and reactivity of 3-Bromo-1,1-dichloro-1-fluoropropane to assess its contribution to ozone depletion .
- Degradation Studies : Analyzing its behavior in soil, water, and air helps assess its persistence and potential risks to ecosystems .
- Herbicides and Fungicides : Fluorinated compounds find applications in crop protection. Researchers explore derivatives of this compound as potential herbicides or fungicides .
- Bioactivity Enhancement : Fluorination can enhance the bioactivity of agrochemicals, leading to more effective pest control .
- Surface-Active Agents : Fluorinated surfactants are used in various industrial processes, including emulsification, foaming, and wetting. Researchers investigate 3-Bromo-1,1-dichloro-1-fluoropropane derivatives for their surfactant properties .
Organofluorine Chemistry
Medicinal Chemistry
Materials Science
Environmental Chemistry
Agrochemicals and Pesticides
Fluorine-Containing Surfactants
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-1,1-dichloro-1-fluoropropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrCl2F/c4-2-1-3(5,6)7/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTZKWXVQJZKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrCl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289675 | |
| Record name | 3-Bromo-1,1-dichloro-1-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,1-dichloro-1-fluoropropane | |
CAS RN |
1978-98-9 | |
| Record name | 3-Bromo-1,1-dichloro-1-fluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1978-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1,1-dichloro-1-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethyl-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3040305.png)
![2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B3040306.png)










